Cas no 1805933-15-6 (2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)

2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde featuring both amino and trifluoromethyl functional groups, making it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group enhances its reactivity in nucleophilic substitution and condensation reactions, while the amino group allows for further derivatization. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where its unique substitution pattern contributes to enhanced biological activity or material properties. Its high purity and stability under standard conditions ensure consistent performance in demanding synthetic applications. The compound's structural features make it a preferred choice for researchers developing novel heterocyclic compounds and fluorinated derivatives.
2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde structure
1805933-15-6 structure
商品名:2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde
CAS番号:1805933-15-6
MF:C8H5ClF3NO
メガワット:223.579611539841
CID:4964160

2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde
    • インチ: 1S/C8H5ClF3NO/c9-5-2-1-4(3-14)7(13)6(5)8(10,11)12/h1-3H,13H2
    • InChIKey: GGOABLRSYDUFMP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=O)C(=C1C(F)(F)F)N

計算された属性

  • せいみつぶんしりょう: 223.0011760 g/mol
  • どういたいしつりょう: 223.0011760 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 43.1
  • ぶんしりょう: 223.58

2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014000592-1g
2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde
1805933-15-6 97%
1g
1,519.80 USD 2021-06-22

2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde 関連文献

2-Amino-4-chloro-3-(trifluoromethyl)benzaldehydeに関する追加情報

2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde: A Comprehensive Overview

The compound 2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde (CAS No. 1805933-15-6) is a highly specialized aromatic aldehyde with a unique combination of functional groups. This molecule has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile reactivity and potential applications. The presence of an amino group (-NH₂), a chlorine atom, and a trifluoromethyl group (-CF₃) on the benzene ring introduces a rich electronic environment, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of 2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a key intermediate in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, its participation in Ullmann-type coupling reactions has enabled the creation of novel biaryl structures with potential anti-cancer properties.

The synthesis of 2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts acylation of an appropriately substituted aniline derivative, followed by selective chlorination and trifluoromethylation steps. The challenge lies in maintaining the stability of the intermediate species during these transformations, as the presence of electron-withdrawing groups can render the molecule susceptible to side reactions.

In terms of applications, 2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde has shown promise in the development of advanced materials. Its ability to undergo self-condensation reactions under mild conditions has led to the formation of polymeric networks with tunable mechanical properties. These materials are being explored for use in high-performance adhesives and lightweight composites.

Moreover, recent advancements in computational chemistry have provided deeper insights into the electronic structure of 2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde. Density functional theory (DFT) calculations have revealed that the amino and trifluoromethyl groups exert significant electronic effects on the benzene ring, influencing both its reactivity and spectroscopic properties. This understanding has facilitated the design of more efficient synthetic pathways and improved predictive modeling for related compounds.

Looking ahead, the continued exploration of 2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde is expected to unlock new opportunities in drug discovery and materials innovation. Its unique combination of functional groups positions it as a valuable tool for chemists seeking to push the boundaries of organic synthesis.

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